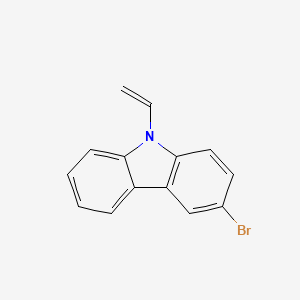

3-Bromo-9-vinyl-9H-carbazole

Description

Significance of Carbazole (B46965) Moieties in Organic Electronic and Optoelectronic Research

Carbazole and its derivatives are fundamental components in the field of organic electronics and optoelectronics, primarily due to their unique combination of properties which include low cost, high chemical and thermal stability, and excellent hole-transporting capabilities. mdpi.comresearchgate.net The carbazole molecular structure, an aromatic heterocyclic compound, features a nitrogen atom within a pyrrole (B145914) ring fused to two benzene (B151609) rings, which imparts an electron-rich nature and facilitates hole transport. mdpi.com This inherent property makes carbazole-based materials highly suitable for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). bohrium.comrsc.org

The versatility of the carbazole moiety lies in its ease of functionalization at various positions, allowing for the fine-tuning of its electronic and photophysical properties. mdpi.comresearchgate.net Through strategic chemical modifications, researchers can optimize characteristics such as emission efficiency, triplet energy, and thermal stability to meet the specific demands of different optoelectronic devices. mdpi.com For instance, in OLEDs, carbazole derivatives are utilized as host materials for phosphorescent emitters, as conventional fluorescent emitters, and as thermally activated delayed fluorescence (TADF) emitters. mdpi.com Their high triplet energy levels make them particularly suitable for hosting blue, green, and red phosphorescent dopants, thereby enhancing device efficiency by harnessing both singlet and triplet excitons. mdpi.com

In the realm of photovoltaics, particularly in perovskite and dye-sensitized solar cells, carbazole derivatives have shown significant promise as hole-transporting materials (HTMs). bohrium.com Their ability to be readily modified allows for the optimization of their highest occupied molecular orbital (HOMO) energy levels to better align with the energy levels of other materials in the solar cell, facilitating efficient charge extraction and transport. oldcitypublishing.com The development of branched and dendritic carbazole structures has been a particular area of focus, as these architectures can lead to the formation of uniform amorphous layers, which are beneficial for device performance. oldcitypublishing.com

The ongoing research into carbazole derivatives continues to expand their applications in advanced materials science. researchgate.netrsc.org Scientists are exploring novel functionalization strategies and polymerization techniques to create new materials with enhanced properties for next-generation electronic and optoelectronic devices. bohrium.comoldcitypublishing.com

Evolution of Vinylcarbazole Chemistry and its Role in Polymer Science

The chemistry of vinylcarbazole, specifically N-vinylcarbazole, has played a pivotal role in the development of polymer science, leading to the creation of poly(N-vinylcarbazole) (PVK). PVK, a thermoplastic polymer, was first discovered and patented in 1937. wikipedia.org It gained significant attention as it was the first polymer for which photoconductivity was identified, a property that has since been extensively exploited in various applications. wikipedia.org

PVK is synthesized through the radical polymerization of the N-vinylcarbazole monomer. wikipedia.org This process can be initiated in several ways, including through the use of AIBN as a radical starter or with a Ziegler-Natta catalyst. wikipedia.org The resulting polymer is known for its high-temperature resistance, being usable at temperatures up to 160-170 °C. wikipedia.org

One of the most notable historical applications of PVK was in the field of xerography. slideshare.netvt.edu Its photoconductive properties made it an ideal material for the photoreceptive drums in early photocopiers and laser printers. wikipedia.orgslideshare.net In these applications, a thin film of PVK is coated onto a conductive substrate and electrostatically charged. slideshare.net Upon exposure to light, the conductivity of the PVK increases, allowing the charge to dissipate in the illuminated areas, thus forming a latent electrostatic image that is then developed with toner. slideshare.net

While its use in xerography has been significant, the applications of PVK and its derivatives have expanded into other areas of polymer science and materials chemistry. mdpi.com PVK is now widely used in organic light-emitting diodes (OLEDs), often serving as a host material for emissive dopants. mdpi.comossila.com Its good hole-transporting properties and high energy blue emission make it a valuable component in the emissive layer of OLEDs. mdpi.com Furthermore, PVK is a key component in photorefractive polymers, which have applications in holography. wikipedia.org

Despite its many advantages, PVK does have some drawbacks, such as being extremely brittle. wikipedia.org To address this, it is often copolymerized with other monomers, such as isoprene, to improve its mechanical properties. wikipedia.org Additionally, the synthesis of PVK can be challenging to control, but the development of techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization has allowed for the creation of more complex architectures, such as star-shaped PVK polymers, with better control over molecular weight and polydispersity. mdpi.com

Rationale for Halogenation (Bromine) at the 3-Position in 9-Vinyl-9H-carbazole

The strategic introduction of halogen atoms, particularly bromine, at the 3-position of the 9-vinyl-9H-carbazole (9VC) core is a key functionalization strategy employed to fine-tune the material's properties for specific applications in organic electronics. rsc.org This modification is not arbitrary; it is based on a deep understanding of structure-property relationships in carbazole-based materials. worldscientific.com

Another important consequence of bromination is its impact on the solid-state morphology of the material. rsc.org The presence of bulky bromine atoms can introduce steric hindrance, which in turn can prevent the close packing and aggregation of the polymer chains. nih.govrsc.org This is particularly beneficial in applications where molecular aggregation can be detrimental to performance, such as in solution-processed devices. By inhibiting aggregation, the brominated carbazole derivatives can form more uniform and amorphous films, which can lead to improved device efficiency and stability. oldcitypublishing.com

Furthermore, the bromine atom serves as a versatile synthetic handle for further chemical modifications. nsf.gov It can be readily transformed into other functional groups through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nsf.govgoogle.com This allows for the straightforward synthesis of more complex carbazole derivatives with tailored properties. For example, the bromine can be replaced with various aryl groups to further extend the conjugation of the system or to introduce specific functionalities. nsf.gov

In some instances, the "heavy atom effect" of bromine can also be exploited. rsc.orgworldscientific.com This effect can enhance intersystem crossing from the singlet excited state to the triplet excited state, which can be advantageous in certain applications, such as in phosphorescent OLEDs where the harvesting of triplet excitons is crucial for high efficiency. mdpi.com However, it is also important to note that this effect can sometimes lead to a reduction in fluorescence efficiency. rsc.org

Overview of Research Trajectories for 3-Bromo-9-vinyl-9H-carbazole

Research concerning this compound and its derivatives is primarily directed towards their application in advanced organic electronic materials. The unique combination of a polymerizable vinyl group, a hole-transporting carbazole core, and a synthetically versatile bromo-substituent makes this compound a valuable building block.

A significant research trajectory involves the synthesis of polymers and copolymers based on this compound. The presence of the vinyl group allows for polymerization, leading to the formation of poly(this compound). prepchem.com The bromine atom on the polymer backbone serves multiple purposes. It modifies the electronic properties of the resulting polymer, influencing its charge transport characteristics. rsc.org Furthermore, the bromine atoms act as reactive sites for post-polymerization modification. This allows for the grafting of various functional groups onto the polymer chain, enabling the fine-tuning of its optical and electronic properties for specific applications. nsf.gov

Another key area of investigation is the use of this compound as a monomer in the development of materials for organic light-emitting diodes (OLEDs). The carbazole unit is well-known for its excellent hole-transporting capabilities and high triplet energy, making it suitable as a host material for phosphorescent emitters. mdpi.com The introduction of bromine can further enhance these properties by preventing aggregation and tuning energy levels. nih.gov Research is focused on incorporating this monomer into copolymers with other functional units to create materials with balanced charge transport and high photoluminescence quantum yields.

The synthetic utility of the bromo-substituent is also a major focus of research. The bromine atom can be readily converted to other functional groups via cross-coupling reactions. google.com This allows for the synthesis of a wide array of 3-substituted-9-vinyl-9H-carbazole monomers, which can then be polymerized to yield polymers with precisely tailored properties. For instance, the bromine can be replaced with electron-donating or electron-accepting moieties to modulate the band gap and charge transport characteristics of the resulting polymers. nsf.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-ethenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLOBIBTOUBQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32072-08-5 | |

| Details | Compound: 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32072-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80953944 | |

| Record name | 3-Bromo-9-ethenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32072-08-5, 46499-01-8 | |

| Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-9-ethenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 9 Vinyl 9h Carbazole

Strategies for the Preparation of 3-Bromo-9-vinyl-9H-carbazole

The preparation of this compound can be approached through several strategic routes, primarily involving either the introduction of a bromine atom onto a pre-formed vinylcarbazole or the addition of a vinyl group to a brominated carbazole (B46965) precursor.

While direct bromination of 9-vinyl-9H-carbazole is conceivable, the more common and controlled strategy involves the regioselective bromination of the carbazole core prior to vinylation. The electrophilic substitution on the carbazole ring is directed to specific positions based on the reaction conditions and the nature of the substituents. For the synthesis of the 3-bromo isomer, the parent 9H-carbazole is typically the starting material.

The bromination of 9H-carbazole using N-bromosuccinimide (NBS) is a well-established method to introduce bromine at the 3-position. chemicalbook.comossila.com The reaction, often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature, provides the desired 3-bromo-9H-carbazole with good yields. chemicalbook.comossila.com For instance, treating carbazole with NBS in DMF at 0°C followed by stirring at room temperature for 24 hours yields 3-bromocarbazole after purification. chemicalbook.com Iron catalysis has also been explored to achieve high regioselectivity in the ortho-bromination of carbazole derivatives, although para-substitution is often favored without a catalyst. nih.gov

The most prevalent and reliable method for synthesizing this compound involves the N-vinylation of 3-bromo-9H-carbazole. This approach ensures that the bromine atom is correctly positioned before the introduction of the reactive vinyl group.

One detailed method involves a two-step process starting from 3-bromocarbazole. prepchem.com

Alkylation: 3-Bromocarbazole is first reacted with β-chloroethyltoluenesulfonate in the presence of sodium hydroxide (B78521) in acetone. This step introduces a 2-chloroethyl group at the nitrogen position, forming 3-bromo-9-(2-chloroethyl)-carbazole. prepchem.com

Elimination: The resulting intermediate is then treated with a strong base, such as potassium hydroxide in isopropanol, to induce elimination of HCl, which forms the vinyl group and yields this compound. prepchem.com This product can be purified by recrystallization from methanol (B129727) to obtain pale yellow-white needles. prepchem.com

Another approach involves a one-pot alkylation-elimination sequence. This has been demonstrated on a related dicyano-substituted carbazole, where the carbazole anion, generated by a strong base like sodium hydride, reacts with 1,2-dibromoethane. mdpi.comresearchgate.net This sequence results in the direct formation of the N-vinyl derivative. mdpi.comresearchgate.net

Table 1: Vinyl Functionalization Methods for Bromo-Substituted Carbazoles

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

| 3-Bromocarbazole | 1. β-chloroethyltoluenesulfonate, NaOH2. KOH, isopropanol | 3-bromo-9-(2-chloroethyl)-carbazole | This compound | prepchem.com |

| 9H-carbazole-3,6-dicarbonitrile | 1. NaH, DMSO2. 1,2-dibromoethane | N/A (One-pot) | 9-vinyl-9H-carbazole-3,6-dicarbonitrile | mdpi.comresearchgate.net |

Alternative synthetic strategies exist for constructing the core carbazole structure or its derivatives, which can be adapted to produce a variety of functionalized molecules.

One such method involves the reaction of benzyne (B1209423) with nitrosobenzenes. For example, benzyne generated from 1,2,3-benzothiadiazole (B1199882) 1,1-dioxide can react with 1-bromo-4-nitrosobenzene (B1267483) to yield 3-bromo-9-phenyl-9H-carbazole. thieme-connect.de While this route produces an N-phenyl derivative, it showcases a different approach to forming the brominated carbazole skeleton.

Another advanced method is the one-pot Wittig-Heck reaction. This has been used to synthesize vinyl-substituted carbazoles by reacting a halogen-substituted 9H-carbazole with an alkene generated in situ from an aldehyde and a phosphonium (B103445) salt. nih.gov This powerful technique allows for the direct creation of C-C bonds and the introduction of vinyl groups in a single procedure.

Post-Synthetic Functionalization at the Bromine Center

The bromine atom at the C-3 position of this compound is a key functional handle for further molecular elaboration. It readily participates in various transition metal-catalyzed cross-coupling reactions and can also undergo nucleophilic substitution.

The C-Br bond at the 3-position is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex carbazole derivatives while the N-vinyl group typically remains intact.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromo-carbazole with an aryl or vinyl boronic acid (or its ester). For example, 3-bromo-9H-carbazole can be coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(dba)₂ and a phosphine (B1218219) ligand to create 3-aryl-9H-carbazoles. d-nb.info This methodology is directly applicable to the N-vinylated substrate for synthesizing materials with extended π-conjugation. researchgate.net

Sonogashira Coupling: This coupling reaction introduces alkynyl groups by reacting the bromo-carbazole with a terminal alkyne, catalyzed by palladium and copper co-catalysts. researchgate.net This method has been used to synthesize ethynylene-linked carbazole derivatives, which are important for electronic materials. ub.edu The reaction of this compound with various terminal alkynes would provide access to a range of acetylenic derivatives. acs.orgacs.org

Heck Reaction: The Heck reaction couples the bromo-carbazole with an alkene to form a new vinylated product at the 3-position. arabjchem.org This reaction has been demonstrated for halogen-substituted 9H-carbazoles, where an alkene is coupled to the carbazole core under palladium catalysis. nih.gov This allows for the introduction of a second vinyl group or other olefinic structures onto the carbazole framework.

Table 2: Cross-Coupling Reactions on Bromo-Carbazole Substrates

| Reaction | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki | 3-Bromo-9H-carbazole | Arylboronic acid | Pd(dba)₂, P(tBu)₃·HBF₄ | 3-Aryl-9H-carbazole | d-nb.info |

| Sonogashira | 3-Iodo-9H-carbazole derivatives | Terminal alkyne | Pd(PPh₃)₂Cl₂ | 3-Alkynyl-9H-carbazole | ub.edu |

| Heck | Halogen-substituted 9H-carbazole | In situ generated alkene | Pd(OAc)₂ | 3-Vinyl-9H-carbazole derivative | nih.gov |

While less common than cross-coupling reactions, the bromine atom on the carbazole ring can be replaced through nucleophilic substitution. The electron-deficient nature of the aromatic ring can facilitate nucleophilic aromatic substitution (NAS) at the bromine position, depending on the reaction conditions and the nucleophile used. The bromine atom in bromophenyl groups attached to carbazole can be substituted with other functional groups via nucleophilic substitution reactions. These reactions can be useful for introducing heteroatoms or other functionalities. The nitrogen atom in the carbazole ring can also engage in nucleophilic reactions, allowing for further derivatization. smolecule.com

Purification and Isolation Techniques for High-Purity Research Materials

The synthesis of this compound often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Therefore, effective purification and isolation techniques are crucial to obtain high-purity materials suitable for research and application in areas like organic electronics. The primary methods employed for the purification of this compound are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. smolecule.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. For this compound, methanol has been reported as an effective solvent for recrystallization, yielding pale yellow-white needles of the purified compound. prepchem.com The selection of an appropriate solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Other solvent systems that have been used for the recrystallization of similar carbazole derivatives include ethanol (B145695) or ethanol/water mixtures, toluene (B28343) or toluene/hexane mixtures, and ethyl acetate (B1210297)/hexane systems. smolecule.com

Column chromatography is another powerful technique for the separation and purification of organic compounds. smolecule.com This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase (like silica (B1680970) gel or alumina) as a solvent (the mobile phase) passes through it. For carbazole derivatives, silica gel column chromatography is a common choice. smolecule.comsmolecule.com The separation is influenced by the polarity of the compounds and the eluting solvent system. A less polar solvent will elute less polar compounds more quickly, while more polar compounds will be retained on the column for longer. For the purification of carbazole derivatives, solvent systems such as hexane/dichloromethane gradients, petroleum ether/ethyl acetate mixtures, and toluene/hexane combinations have been proven effective. smolecule.com The progress of the separation is often monitored by thin-layer chromatography (TLC). chemicalbook.com

In a typical synthesis, after the reaction is complete, the crude product is often subjected to a series of work-up procedures before final purification. This can include washing with water and brine to remove inorganic salts and other water-soluble impurities. prepchem.com The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. prepchem.com The resulting crude solid is then purified by either recrystallization or column chromatography to yield high-purity this compound. prepchem.comchemicalbook.com The purity of the final product is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. synhet.com

Table 1: Purification Techniques for this compound and Related Derivatives

| Purification Method | Details | Compound Class |

| Recrystallization | Solvent: Methanol; Product: Pale yellow-white needles. prepchem.com | This compound |

| Recrystallization | Solvents: Ethanol/water, Toluene/hexane, Ethyl acetate/hexane. smolecule.com | Carbazole derivatives |

| Column Chromatography | Stationary Phase: Silica gel; Eluent: Hexane/dichloromethane gradient. smolecule.com | Carbazole derivatives |

| Column Chromatography | Stationary Phase: Silica gel; Eluent: Petroleum ether/ethyl acetate. smolecule.com | Carbazole derivatives |

| Column Chromatography | Stationary Phase: Silica gel; Eluent: Toluene/hexane. smolecule.com | Carbazole derivatives |

| Column Chromatography | Stationary Phase: Basic alumina; Eluent: Carbon tetrachloride. thieme-connect.de | 3-Bromo-9-phenyl-9H-carbazole |

Table 2: Characterization Data for Purified this compound

| Analytical Technique | Observed Data | Reference |

| Melting Point | 74-74.5 °C | prepchem.com |

| Melting Point | 72 °C | labsolu.ca |

| Purity (by commercial supplier) | >98.00% | glpbio.com |

| Purity (by commercial supplier) | 95% | synhet.com |

Polymerization Science and Macromolecular Architectures of 3 Bromo 9 Vinyl 9h Carbazole

Mechanistic Investigations of 3-Bromo-9-vinyl-9H-carbazole Polymerization

The polymerization of this compound can be initiated through several distinct mechanisms, each offering unique control over the final polymer structure and properties. These methods include radical polymerization, cationic polymerization, and electropolymerization.

Radical Polymerization Studies

Radical polymerization of vinylcarbazole derivatives is a common method for synthesizing high molecular weight polymers. hcchems.com For instance, poly(2,7-bi-2-thienyl-9-vinyl-9-H-carbazole) has been synthesized via radical polymerization, resulting in a polymer with a high glass transition temperature of 251°C, indicating excellent thermal stability. researchgate.net This approach often involves the use of initiators that generate free radicals to propagate the polymerization of the vinyl group on the carbazole (B46965) monomer.

Cationic Polymerization Approaches

N-vinylcarbazole and its derivatives are known to undergo facile cationic polymerization. semanticscholar.org This method is particularly effective for these monomers due to the strong basicity of the carbazole group. semanticscholar.org Living cationic polymerization of N-vinylcarbazole has been achieved using initiators like hydrogen iodine, demonstrating a controlled polymerization process. semanticscholar.org

Electrochemical Polymerization (Electropolymerization) for Film Formation

Electropolymerization is a versatile technique for creating thin polymer films directly onto an electrode surface. frontiersin.org This method involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form a polymer film. frontiersin.org The process typically involves a three-electron transfer, resulting in the dimerization of carbazole rings at the 3 and 6 positions, leading to cross-linked structures. uh.edu

The properties of the resulting polymer films, such as thickness and morphology, can be controlled by adjusting the electropolymerization conditions, including monomer concentration and scan rate. uh.eduresearchgate.net For example, studies on the electropolymerization of 9-(4-vinylbenzyl)-9H-carbazole have shown that different initial monomer concentrations (1, 3, 5, and 10 mM) in a lithium perchlorate/acetonitrile solution lead to polymer films with varying characteristics. researchgate.net The electrochemical behavior of these films provides clear evidence of the polymerization of the carbazole units. uh.edu

| Monomer | Initial Concentration (mM) | Deposition Charge (mC) |

| 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid | 0.5 | 6.64 |

| 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid | 1.0 | 4.09 |

| 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid | 1.5 | 7.85 |

This table presents data on the electropolymerization of a carbazole derivative, illustrating the effect of initial monomer concentration on the deposition charge. tandfonline.com

Controlled/Living Polymerization Techniques for Defined Structures

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been instrumental in synthesizing well-defined polymers with complex architectures from carbazole-containing monomers. semanticscholar.orgresearchgate.net These methods allow for precise control over molecular weight, narrow molecular weight distributions, and the creation of block copolymers. researchgate.netharth-research-group.org

For example, ATRP has been successfully employed for the homopolymerization of N-vinylcarbazole and for the synthesis of block copolymers with monomers like methyl methacrylate. semanticscholar.org Similarly, RAFT polymerization has been used to create amphiphilic block copolymers such as poly(N-vinylcarbazole)-b-poly(N-vinylpyrrolidone). semanticscholar.org

Copolymerization Strategies for Poly(this compound) Derivatives

Copolymerization is a powerful strategy to tune the properties of polymers derived from this compound. By incorporating different comonomers, it is possible to modify characteristics such as solubility, thermal stability, and optoelectronic properties.

Synthesis of Statistical and Block Copolymers for Tunable Properties

Both statistical and block copolymers containing carbazole moieties have been synthesized to achieve specific functionalities. rsc.org Block copolymers, in particular, are of great interest due to their ability to self-assemble into highly ordered nanostructures, which is crucial for applications in optoelectronics. semanticscholar.orgharth-research-group.org

A variety of copolymerization techniques have been utilized. For instance, syndiospecific coordination polymerization of carbazole-substituted styrene (B11656) derivatives with styrene has been achieved using a scandium catalyst system, resulting in copolymers with a gradient sequence distribution. rsc.org Furthermore, low bandgap carbazole copolymers have been synthesized via Suzuki, Yamamoto, and Stille polymerization reactions, where copolymerizing with different conjugated electron-donating units allows for the tuning of their bandgaps and molecular energy levels. researchgate.net

| Copolymer System | Polymerization Method | Key Feature |

| Carbazole-substituted styrene derivatives and styrene | Syndiospecific coordination polymerization | Gradient sequence distribution |

| Carbazole and various electron-donating units | Suzuki, Yamamoto, Stille polymerization | Tunable low bandgaps |

| N-vinylcarbazole and N-vinylpyrrolidone | RAFT polymerization | Amphiphilic block copolymers |

| N-vinylcarbazole and methyl methacrylate | ATRP | Block copolymers |

This table summarizes various copolymerization strategies and their key outcomes for carbazole-containing polymers. researchgate.netsemanticscholar.orgrsc.org

Integration into Dendritic and Hyperbranched Polymer Architectures

The incorporation of this compound into complex macromolecular structures like dendritic and hyperbranched polymers represents a sophisticated approach to designing materials with unique three-dimensional architectures and tailored functionalities. While direct reports on the use of this compound in this context are specific, the synthesis of analogous branched carbazole-based polymers provides significant insights into the potential synthetic strategies and resulting properties. lew.rooldcitypublishing.com

Research into carbazole-based polymers has shown a growing trend towards dendritic, branched, and hyperbranched systems over linear analogues. oldcitypublishing.com These highly branched structures are anticipated to exhibit reduced aggregation and the potential to form more uniform amorphous layers, which is crucial for applications in devices like organic light-emitting diodes (OLEDs) to achieve pure color output. oldcitypublishing.com

A key synthetic route for creating such architectures is through the self-polycondensation of AB2-type monomers, where the monomer contains one reactive site of one type and two reactive sites of another. In a closely related example, branched polymers have been successfully synthesized from 3,6-dihalogeno-N-vinylcarbazole monomers. lew.ro This approach can be conceptually applied to this compound.

Two primary self-polycondensation methods are employed:

Heck Coupling: The self-Heck polycondensation of 3,6-diiodo- or 3,6-dibromo-N-vinylcarbazole has been shown to produce branched polyarylenevinylenes. lew.ro This reaction, catalyzed by palladium complexes, leads to the formation of polymers with trisubstituted carbazole nuclei. It has been noted that 3,6-dibromo-N-vinylcarbazole yields a lower amount of branched polymer compared to its diiodo counterpart, which is attributed to the lower reactivity of bromine in Heck condensations. lew.ro

Ullmann Coupling: Another viable method is the self-Ullmann C-N coupling reaction. For instance, the polycondensation of 3,6-diiodocarbazole using a copper powder/KOH catalyst system has resulted in branched polymers containing approximately 15 trisubstituted carbazole units. lew.ro

The resulting branched polymers are typically amorphous and soluble in common organic solvents. lew.ro Their optical and electrochemical properties have been found to be comparable to those of their linear counterparts. lew.ro The synthesis of a dendritic carbazole-based conjugated polymer has also been achieved through a Suzuki coupling reaction, demonstrating another powerful tool for creating these complex architectures. nih.govnih.gov

| Method | Monomer Type | Catalyst/Reagents | Resulting Architecture | Reference |

|---|---|---|---|---|

| Heck Self-Condensation | 3,6-dihalogeno-N-vinylcarbazole (AB2) | Pd(OAc)2 or PdCl2(PPh3)2 | Branched Polyarylenevinylene | lew.ro |

| Ullmann Self-Condensation | 3,6-diiodocarbazole (AB2) | Copper powder/KOH | Branched N-carbazolyl-3,6-diyl Polymer | lew.ro |

| Suzuki Coupling | Diboronic acid and dihalide monomers | Palladium catalyst | Dendritic Conjugated Polymer | nih.govnih.gov |

Relationship Between Monomer Structure and Polymer Properties for Device Applications

The specific structure of the this compound monomer plays a crucial role in determining the properties of the resulting polymer and its suitability for various device applications, particularly in the realm of optoelectronics. oldcitypublishing.commdpi.com The carbazole unit itself is known for its excellent hole-transporting properties and high thermal stability, making poly(N-vinylcarbazole) (PVK) a widely used material in devices such as OLEDs and solar cells. mdpi.combiointerfaceresearch.com

The introduction of a bromine atom at the 3-position of the carbazole ring is a strategic modification intended to fine-tune the polymer's characteristics. Research has indicated that the introduction of bromine into the 3-position of a carbazole cycle can lead to an increase in the photosensitivity of the resulting polymers by approximately 7%. The modification of the carbazole ring with different substituents is a common strategy to enhance the thermal and photochemical stability of polycarbazole derivatives, which significantly impacts their application potential. oldcitypublishing.com

The rationale for such modifications often stems from the need to overcome certain limitations of standard PVK. For instance, the oxidation potential of commercially available PVK may be insufficient for some high-voltage applications, such as in Li-Ion batteries. mdpi.com By introducing electron-withdrawing or electron-donating groups, the electronic properties of the carbazole monomer can be modulated, which in turn affects the energy levels (HOMO/LUMO) and charge transport characteristics of the polymer. oldcitypublishing.com

Carbazole-based polymers are valued for their stability and high redox potential compared to other conducting polymers. mdpi.com They also exhibit strong absorption in the UV spectral region and are known for their high hole transporting mobility. mdpi.com These properties have led to their extensive use in a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs) mdpi.com

Transistors mdpi.com

Smart Windows mdpi.com

(Bio)sensors mdpi.com

Photovoltaic Devices mdpi.combiointerfaceresearch.com

In the context of OLEDs, PVK and its derivatives are often used as host materials for phosphorescent emitters or as a hole transport layer. mdpi.comworktribe.com The blend of PVK with other materials can form exciplexes, which can be utilized for triplet harvesting via thermally activated delayed fluorescence (TADF), enhancing device efficiency. worktribe.com The excellent film-forming properties of these polymer blends make them suitable for solution-processing techniques. worktribe.com

| Structural Feature | Effect on Polymer Properties | Relevance to Device Applications | Reference |

|---|---|---|---|

| Carbazole Moiety | Good hole transport, high thermal stability | Hole transport layers in OLEDs, photoconductors | mdpi.combiointerfaceresearch.com |

| Bromine at 3-position | Increased photosensitivity, modified electronic properties | Enhanced performance in photosensitive devices | |

| Vinyl Group | Enables polymerization to form high molecular weight polymers | Formation of stable, processable films for devices | lew.ro |

| Branched/Dendritic Architecture | Reduced aggregation, improved amorphous film formation | Improved color purity and efficiency in OLEDs | oldcitypublishing.com |

Advanced Spectroscopic and Electrochemical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Electronic State Analysis

Spectroscopic methodologies provide a detailed view into the molecular architecture and electronic behavior of 3-Bromo-9-vinyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to verify its structure.

In ¹H NMR, the chemical shifts, multiplicities (e.g., singlet, doublet, multiplet), and coupling constants of the protons provide a fingerprint of the molecule. The vinyl group protons typically appear as a set of distinct signals in the olefinic region of the spectrum, confirming the presence of the N-vinyl substituent. The aromatic protons of the carbazole (B46965) core exhibit characteristic splitting patterns that are influenced by the bromine substituent, allowing for the confirmation of its position at the C-3 carbon.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The presence of the vinyl group is confirmed by signals in the appropriate upfield region. The carbon atoms of the carbazole ring system will show distinct chemical shifts, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronegativity.

No specific NMR data tables were found in the search results.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Key vibrational modes include the C-H stretching of the aromatic carbazole ring and the vinyl group, C=C stretching of the vinyl group and the aromatic rings, and the C-N stretching of the amine within the carbazole structure. A notable feature would be the C-Br stretching vibration, which confirms the presence of the bromine substituent. The C=C stretching of the vinyl group is a well-defined band that is crucial for confirming the integrity of this polymerizable group. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| Vinyl C-H Stretch | ~3100-3000 |

| C=C Stretch (Aromatic) | ~1600-1450 |

| C=C Stretch (Vinyl) | ~1640 |

| C-N Stretch | ~1300-1200 |

| C-Br Stretch | ~600-500 |

This table represents expected ranges and specific experimental values may vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV-visible light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the carbazole aromatic system. The position and intensity of these bands are influenced by the bromine and vinyl substituents. The vinyl group, being in conjugation with the carbazole ring, can affect the energy of these transitions. This technique is also fundamental in studying the polymerization of the monomer, as the disappearance of the vinyl group's absorption can be monitored. rsc.org

No specific UV-Vis absorption data was found in the search results.

Photoluminescence Spectroscopy for Excited State Dynamics and Emission Characteristics

Photoluminescence (PL) spectroscopy is used to investigate the emission properties of this compound after it has been excited by absorbing light. This technique provides information about the excited state dynamics and the efficiency of light emission. The PL spectrum will show the wavelengths of light emitted as the molecule relaxes from its excited state back to the ground state. The quantum yield of this emission is a critical parameter for applications in organic light-emitting diodes (OLEDs). The nature of the substituents on the carbazole core, such as the bromine atom, can significantly influence the emission color and efficiency. For instance, carbazole derivatives are known to be promising luminophores. mdpi.comrsc.org

No specific photoluminescence data was found in the search results.

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion peak is also a key indicator, as bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in a characteristic M and M+2 pattern. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. uni.lu

| Ion | Calculated m/z |

| [M+H]⁺ | 272.00694 |

| [M+Na]⁺ | 293.98888 |

Data from predicted mass spectrometry results. uni.lu

Electrochemical Characterization for Redox Behavior and Energy Level Determination

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of this compound. By applying a varying potential, the oxidation and reduction potentials of the compound can be determined. These potentials are crucial for understanding the material's stability and for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is vital for designing and evaluating materials for electronic applications, such as in organic solar cells and OLEDs, where the alignment of energy levels is critical for efficient charge transport. The carbazole moiety is known to be electrochemically active, and its redox behavior can be tuned by the substituents. tandfonline.commetu.edu.tr

No specific electrochemical data for this compound was found in the search results; however, studies on similar carbazole derivatives demonstrate the utility of this technique. tandfonline.comresearchgate.netresearchgate.net

Cyclic Voltammetry for Oxidation and Reduction Potentials (HOMO/LUMO Energy Levels)

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of electroactive materials like poly(this compound). By scanning the potential applied to a thin film of the polymer coated on a working electrode, one can determine its oxidation and reduction potentials. These potentials are crucial for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The oxidation of the carbazole moiety is a key process, typically occurring via the 3,6-positions to form radical cations (polarons) and, upon further oxidation, dications (bipolarons). The onset oxidation potential (E_ox_onset) is directly related to the HOMO energy level, which represents the ionization potential of the material. Similarly, the onset reduction potential (E_red_onset) corresponds to the LUMO energy level or electron affinity. For many carbazole-based polymers, which are primarily hole-transporting materials, the reduction process can be irreversible or difficult to observe within the solvent's electrochemical window.

The HOMO and LUMO energy levels can be estimated from the CV data using empirical formulas, often referenced against a standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple. The relationships are approximately:

HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8]

LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 4.8]

While specific data for poly(this compound) is not extensively published, analysis of related poly(9H-carbazole) and other conjugated carbazole copolymers provides representative values. The introduction of a bromine atom at the 3-position is expected to influence the electronic properties due to its electron-withdrawing inductive effect and its ability to participate in resonance, which can alter the oxidation potential compared to unsubstituted poly(N-vinylcarbazole). nih.govwhiterose.ac.uk

Table 1: Representative Electrochemical Properties of Carbazole-Based Polymers

| Polymer System | Onset Oxidation Potential (V vs. Ag/AgCl) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| Poly(9H-carbazole) nih.gov | 0.41 | -5.5 | -4.9 |

| Selenophene-Carbazole Copolymer metu.edu.tr | 1.05 | -5.45 | -3.53 |

| Carbazole-Vinylene-Benzothiadiazole Copolymer electrochemsci.org | 1.15 | -5.55 | -3.42 |

Note: These values are for analogous polymer systems and serve as a reference. The exact values for poly(this compound) may vary.

Spectroelectrochemistry for Real-Time Electronic Structure Changes

Spectroelectrochemistry provides a powerful means to observe the changes in the electronic absorption spectrum of a material as it undergoes electrochemical oxidation or reduction. nih.gov This in-situ technique combines UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy with electrochemistry. A thin film of the polymer, such as poly(this compound), is deposited on a transparent conducting electrode (e.g., Indium Tin Oxide, ITO), which serves as the working electrode in a specialized electrochemical cell placed within a spectrophotometer. core.ac.uk

When an increasingly positive potential is applied, the polymer film is oxidized. This process leads to distinct changes in the absorption spectrum:

Decrease in π-π* Transition: The absorption band corresponding to the π-π* transition of the neutral carbazole units, typically found in the UV region, decreases in intensity. iosrjournals.org

Appearance of Polaron Bands: As radical cations (polarons) are formed on the polymer backbone, new absorption bands appear at lower energies (longer wavelengths), often in the visible and NIR regions. These new bands are characteristic of the oxidized state of the polymer and are responsible for the electrochromic effect, where the material changes color.

For instance, studies on brominated poly(vinylcarbazole) have shown that these materials can exhibit rapid and reversible color changes upon electrochemical switching. core.ac.ukrsc.org The spectroelectrochemical analysis allows for the direct correlation of the applied potential with the generation of specific electronic species, providing a real-time view of the changes in the material's electronic structure.

Morphological and Microstructural Analysis of Polymeric Thin Films

The performance of devices incorporating polymeric thin films is critically dependent on the film's morphology, topography, and microstructure. Techniques like SEM, AFM, and XRD are essential for this characterization.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography of polymer films. For films of poly(this compound) created by methods like electropolymerization or spin-coating, SEM analysis reveals key information about the film's quality. researchgate.net

Typically, electropolymerized films of carbazole derivatives exhibit a globular or nodular morphology, where small polymer globules coalesce to form a continuous film on the electrode surface. tandfonline.comtandfonline.com SEM images can be used to assess:

Film Uniformity and Coverage: Whether the film is smooth and completely covers the substrate or contains cracks, pinholes, or other defects.

Surface Texture: The size and distribution of the polymer globules or other surface features.

Adherence: By examining cross-sections or edges, the adherence of the film to the substrate can be inferred. bwise.kr

The morphology is highly dependent on the polymerization conditions, such as monomer concentration, solvent, supporting electrolyte, and the electrochemical method used (e.g., potentiostatic vs. galvanostatic). researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness

Atomic Force Microscopy (AFM) offers higher-resolution imaging of the surface than SEM and provides quantitative three-dimensional topographical data. researchgate.net For polymer films, AFM is invaluable for determining the nanoscale surface morphology and roughness. bwise.krresearchgate.net

AFM operates by scanning a sharp tip over the sample surface, producing a 3D map of the topography. From this map, critical parameters can be calculated, most notably the root-mean-square (RMS) surface roughness. A low RMS value indicates a very smooth and uniform film, which is often desirable for fabricating efficient multilayer electronic devices, as it promotes sharp interfaces between layers. Studies on various carbazole-based polymer films have used AFM to characterize their surface and have shown that smooth films can be achieved. researchgate.net

Table 2: Representative Surface Roughness of Carbazole-Based Polymer Films from AFM

| Polymer System | Deposition Method | RMS Roughness (nm) |

|---|---|---|

| Poly(carbazole-co-perylene diimide) researchgate.net | Spin-coating | 0.4 - 0.6 |

| Poly(N-vinylcarbazole) derivative | Electropolymerization | 5 - 20 |

| Poly(2,7-carbazole) derivative | Spin-coating | ~1.5 |

Note: Roughness is highly dependent on film thickness and preparation conditions.

X-ray Diffraction (XRD) for Crystalline Order and Packing

X-ray Diffraction (XRD) is the primary technique for investigating the degree of crystalline order within a material. When applied to polymeric thin films, XRD patterns can distinguish between amorphous and crystalline structures. bwise.kr

Many vinyl-group-containing polymers, including those based on poly(N-vinylcarbazole), are known to be predominantly amorphous. researchgate.net An XRD pattern of an amorphous polymer does not show sharp Bragg diffraction peaks, which are characteristic of long-range periodic crystalline order. Instead, it displays one or more broad halos. These halos arise from the short-range, liquid-like order of the polymer chains, indicating a lack of a well-defined, repeating crystal lattice. The position of the broad peak can give an indication of the average intermolecular spacing between polymer chains. For poly(this compound), a similar amorphous structure is expected, which is common for polymers with bulky side groups that hinder efficient chain packing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of 3-Bromo-9-vinyl-9H-carbazole. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution, which govern the molecule's chemical behavior and its performance in electronic devices.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of carbazole (B46965) derivatives. bwise.krresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for molecules of this size. DFT calculations determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO level is related to the molecule's ability to donate an electron (hole transport), while the LUMO level relates to its ability to accept an electron (electron transport). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties, including the energy of light it can absorb and emit.

For carbazole-based materials, substitutions on the carbazole core significantly influence these energy levels. The bromine atom at the 3-position and the vinyl group at the 9-position of this compound are expected to modulate the HOMO and LUMO energies. While specific calculations for this exact molecule are not widely published, studies on analogous compounds show clear trends. For example, electron-withdrawing groups tend to lower both HOMO and LUMO levels, while electron-donating groups raise them. Calculations on similar brominated carbazole derivatives provide insight into the expected electronic parameters. nankai.edu.cn

Table 1: Calculated HOMO/LUMO Levels for Related Carbazole Derivatives

| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 9-(4-Bromophenyl)-9H-carbazole | -5.1 | -1.7 | 3.4 |

| 9-(5-Bromo-2-methylphenyl)-9H-carbazole | -4.9 | -1.5 | 3.4 |

| 9-Benzyl-3-bromo-9H-carbazole | -5.4 | -2.1 | 3.3 |

This interactive table is based on calculated data for structurally similar compounds to illustrate the effects of substitution on the electronic properties of the carbazole core.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This is essential for understanding a material's photophysical properties, such as light absorption (UV-Vis spectra) and emission (fluorescence, phosphorescence). TD-DFT calculations can predict the energies of electronic transitions between the ground state and various excited states (e.g., S1, T1) and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. nih.gov

For materials intended for use in OLEDs, understanding the nature of the excited states is critical. For instance, TD-DFT can help identify whether an excited state has charge-transfer (CT) character, where an electron moves from a donor part of the molecule to an acceptor part upon excitation. nih.govvu.lt This information is vital for designing efficient thermally activated delayed fluorescence (TADF) emitters and other advanced optoelectronic materials.

Molecular Dynamics Simulations of Intermolecular Interactions and Polymer Conformations

While quantum mechanics describes the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. For this compound, this is particularly relevant when considering it as a monomer for the polymer poly(this compound).

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using force fields to describe the interactions between particles. dntb.gov.ua These simulations can predict the bulk properties of a material, such as:

Polymer Conformations: How the polymer chains fold and arrange themselves in space.

Intermolecular Interactions: The nature and strength of non-covalent interactions between adjacent polymer chains, such as π-π stacking of the carbazole units. These interactions are crucial for charge transport in the solid state.

By simulating the polymer structure, researchers can understand how chemical modifications affect the material's solid-state packing and, consequently, its charge transport capabilities.

Modeling of Charge Transport Mechanisms in Carbazole-Based Organic Semiconductors

Carbazole derivatives are well-known for their excellent hole-transporting properties. acs.orgnih.gov Modeling charge transport in organic semiconductors based on these materials is key to understanding and improving device efficiency. Charge transport in these materials occurs via a "hopping" mechanism, where charge carriers (holes or electrons) jump between adjacent molecules or polymer segments.

The efficiency of this hopping process depends on two main factors:

Reorganization Energy: The energy required to deform the molecular geometry upon accepting a charge. A lower reorganization energy facilitates faster charge transport.

Electronic Coupling (Transfer Integral): A measure of the electronic interaction between adjacent molecules, which is highly dependent on their distance and relative orientation (e.g., the degree of π-π stacking).

Computational models can calculate these parameters. By analyzing the molecular structure and the packing predicted by MD simulations, these models can estimate charge carrier mobilities. Studies on various carbazole derivatives show that balanced charge transport is achievable through judicious molecular design, which is critical for efficient recombination of electrons and holes in OLEDs. vu.ltnih.gov

Table 2: Charge Mobility in Carbazole-Based Organic Radicals

| Compound Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

| Dimethylacridan-based radical | 7.35 x 10⁻⁴ | 4.51 x 10⁻⁴ |

| Carbazole-based radical | 2.29 x 10⁻⁵ | 2.33 x 10⁻⁴ |

This interactive table presents experimental data for complex carbazole-based radicals, illustrating the charge transport properties that can be modeled and predicted for carbazole semiconductors. vu.lt

Prediction of Optoelectronic Parameters and Device Performance based on Molecular Design

A primary goal of computational chemistry in materials science is to predict the performance of a material before it is synthesized, enabling rational molecular design. By combining the insights from DFT, TD-DFT, and charge transport models, researchers can predict key optoelectronic parameters for this compound and its derivatives. researchgate.net

These predictions include:

Energy Level Alignment: Calculating the HOMO and LUMO levels allows scientists to predict how well the material will align with other layers in a device (like electrodes and other transport layers), which is crucial for efficient charge injection and extraction. bwise.kr

Emission Color and Efficiency: TD-DFT calculations of excited state energies can predict the color of light that an OLED emitter will produce. mdpi.com

Charge Carrier Mobility: As described above, modeling can predict whether a material will be an effective charge transporter. vu.lt

This predictive power allows for the virtual screening of many different chemical structures. For example, by computationally replacing the bromine atom on the carbazole ring with other functional groups, scientists can assess how these changes would affect the final device performance, thereby guiding synthetic efforts toward the most promising candidates. acs.org

Research Applications in Organic Electronics and Advanced Materials

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) moiety is a well-established component in materials for organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties, high thermal stability, and wide energy bandgap. The presence of the vinyl group on the 9-position of the carbazole ring in 3-Bromo-9-vinyl-9H-carbazole allows for its incorporation into polymeric structures, which can offer advantages in terms of solution processability and morphological stability of the resulting films. The bromo-group at the 3-position provides a reactive site for further functionalization, enabling the fine-tuning of the material's electronic and optical properties.

While this compound itself is not typically used as a primary emitter, its derivatives are actively investigated for the development of emitter materials with tunable emission colors. The carbazole core provides a high-energy host for various chromophores. By chemically modifying the 3-position, researchers can introduce different electron-donating or electron-accepting groups to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, allows for the tuning of the emission wavelength across the visible spectrum.

For instance, vinyl-linked cyanocarbazole-based emitters have been synthesized and characterized, demonstrating how the choice of chromophores can modulate the optical and electroluminescent properties of the resulting materials. The introduction of different auxochromes via the vinyl linker can lead to a progressive shift in the absorption and emission maxima. Dyes containing electron-releasing terminal groups such as triphenylamine (B166846) and carbazole often exhibit positive emission solvatochromism, which is indicative of an induced intramolecular charge transfer from the donor to an acceptor moiety.

A study on a series of carbazole-based dyes functionalized with different auxochromes via a vinyl linker showed that increasing the conjugation and the electron-donating nature of the chromophore leads to a red-shift in the absorption maximum. This principle allows for the systematic design of emitters with specific color characteristics.

Carbazole-based materials are renowned for their excellent hole-transporting capabilities, making them prime candidates for the hole transport layer (HTL) in OLEDs. The carbazole unit's ability to form stable radical cations facilitates the efficient injection and transport of holes from the anode to the emissive layer. The vinyl group in this compound enables its polymerization to form poly(this compound), which can be used as a robust and solution-processable HTL material.

The design of carbazole-based HTLs focuses on achieving high hole mobility, appropriate HOMO energy levels for efficient hole injection from the anode, and good thermal and morphological stability. The bromo-substituent on the carbazole ring can influence these properties. For example, it can be used as a handle to introduce other functional groups that can enhance intermolecular interactions and improve charge transport pathways.

Research on various carbazole-based HTMs has demonstrated their potential to improve the efficiency and stability of perovskite solar cells, a field with significant overlap in material requirements with OLEDs. These studies highlight the importance of molecular design in tuning the energy levels and charge transport properties of carbazole derivatives.

One of the most critical applications of carbazole derivatives in OLEDs is as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. To achieve high efficiency in these devices, the host material must possess a triplet energy level that is higher than that of the guest emitter to ensure efficient energy transfer and prevent back-transfer. The wide bandgap and high triplet energy of the carbazole moiety make it an ideal candidate for this purpose.

The polymerization of this compound can yield a host material with a high triplet energy, suitable for hosting blue, green, and red phosphorescent or TADF emitters. The bromo-group can be further functionalized to introduce bulky side groups, which can help to prevent concentration quenching of the emitter molecules by keeping them spatially separated within the host matrix.

Studies have shown that carbazole-based host materials can lead to high external quantum efficiencies (EQEs) in phosphorescent OLEDs (PhOLEDs). For instance, devices employing carbazole-based hosts have demonstrated significantly enhanced current, power, and external quantum efficiencies compared to devices without such specialized host materials.

| Property | Significance in Host Materials | Relevance of Carbazole Moiety |

| High Triplet Energy | Prevents back energy transfer from the guest emitter, ensuring efficient emission. | Carbazole has an inherently high triplet energy, making it suitable for hosting a wide range of phosphorescent and TADF emitters. |

| Good Hole Transport | Facilitates balanced charge transport within the emissive layer, leading to higher device efficiency. | The carbazole unit is well-known for its excellent hole-transporting characteristics. |

| Thermal Stability | Ensures the longevity and operational stability of the OLED device. | Carbazole derivatives typically exhibit high glass transition temperatures and decomposition temperatures. |

| Morphological Stability | Prevents crystallization of the thin films, which can lead to device failure. | The introduction of bulky substituents and polymerization via the vinyl group can lead to amorphous films with high stability. |

Investigations in Organic Photovoltaics (OPVs)

The favorable electronic and physical properties of carbazole-based materials also make them promising candidates for applications in organic photovoltaics (OPVs). Their ability to transport holes efficiently is crucial for the performance of these devices.

In bulk heterojunction (BHJ) solar cells, an electron donor and an electron acceptor material are blended together to form the active layer. Carbazole-based polymers, including those derived from this compound, can function as the electron donor component. The carbazole units provide the necessary electron-donating character, and their polymerization leads to the formation of a continuous network for hole transport to the anode.

Research on carbazole-based donor polymers has shown that their photovoltaic properties can be significantly influenced by their molecular structure. For example, the introduction of different π-conjugated bridges between carbazole units can affect the polymer's bandgap and charge carrier mobility.

In addition to being used as the primary donor material, carbazole-based polymers can also be employed as hole extraction layers (HELs) or hole transport layers (HTLs) in various solar cell architectures, including hybrid solar cells that incorporate inorganic nanomaterials. In these devices, the carbazole-based layer facilitates the efficient extraction of holes from the active layer and their transport to the anode, while simultaneously blocking electrons.

Studies on carbazole-based HTMs in perovskite solar cells have demonstrated their ability to yield high power conversion efficiencies, highlighting the versatility of these materials across different photovoltaic technologies.

| Device Parameter | Influence of Carbazole-Based Material |

| Power Conversion Efficiency (PCE) | Can be enhanced by using carbazole-based donors with broad absorption or HTLs with efficient hole extraction. |

| Short-Circuit Current (Jsc) | Can be increased by tuning the absorption spectrum of the carbazole-based donor to absorb more of the solar spectrum. |

| Open-Circuit Voltage (Voc) | Can be improved by using a carbazole-based HTL with a deep HOMO level, leading to a larger energy difference with the acceptor's LUMO. |

| Fill Factor (FF) | Can be enhanced by using carbazole-based materials with high charge carrier mobility, which reduces charge recombination losses. |

Research in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of these devices is highly dependent on the properties of the organic semiconductor used as the active channel material. Carbazole-based polymers, such as poly(9-vinylcarbazole) (PVK), are known p-type semiconductors with good hole-transporting capabilities. ossila.com While specific research on this compound in OFETs is not extensively documented in publicly available literature, its structural features suggest potential research avenues.

Polymers derived from this compound could be investigated as active channel materials in OFETs. The polymerization of the vinyl group would lead to a polymer with pendant 3-bromocarbazole units. The bromine atom could be used for post-polymerization modification to further tune the electronic properties of the material. For instance, introducing electron-withdrawing or electron-donating groups could modulate the HOMO and LUMO energy levels, thereby influencing the charge injection and transport characteristics of the OFET.

The performance of OFETs is often evaluated by the charge carrier mobility (µ), the on/off current ratio, and the threshold voltage. For new carbazole-based polymers, these parameters would need to be experimentally determined. A hypothetical comparison of such a polymer with the well-studied PVK is presented in the table below.

Table 1: Hypothetical OFET Performance Comparison

| Material | Charge Carrier Type | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Poly(9-vinylcarbazole) (PVK) | p-type | 10⁻⁶ - 10⁻³ | 10³ - 10⁵ |

Note: The performance of Poly(this compound) is yet to be reported in scientific literature and the values are therefore not available.

The interface between the organic semiconductor and the dielectric layer is crucial for efficient charge transport in OFETs. Surface treatments of the dielectric layer are often employed to improve the molecular ordering of the semiconductor at the interface, which can lead to enhanced charge mobility. While there is no specific research on the use of this compound for interface engineering, its derivatives could potentially be synthesized to form self-assembled monolayers (SAMs) on the dielectric surface. The carbazole units could promote favorable interactions with the active layer, potentially leading to improved device performance.

Application Research in Chemical and Biosensors

Carbazole derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemical and biosensors. The general principle involves the change in fluorescence intensity or wavelength upon interaction with a specific analyte.

Polymers based on this compound could be explored as chemo-responsive materials. The bromine atom provides a reactive site for introducing functional groups that can selectively bind to specific analytes. For example, the introduction of a receptor unit could lead to a sensor for metal ions or small organic molecules. Upon binding of the analyte, a change in the photophysical properties of the carbazole unit, such as fluorescence quenching or enhancement, could be observed. A study on a different carbazole derivative, N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine), demonstrated selective fluorescence quenching in the presence of Cr³⁺ ions. rsc.org

Table 2: Fluorescence Properties of a Related Carbazole-Based Probe

| Probe | Excitation Max (λex) | Emission Max (λem) | Application |

|---|

Exploration in Photocatalysis and Energy Conversion Systems

Carbazole-containing polymers have been investigated for their potential in photocatalysis and energy conversion applications, such as in perovskite solar cells. researchgate.net The electron-rich nature of the carbazole unit makes it a good hole-transporting material. While direct research on this compound in this area is limited, its polymeric derivatives could be explored. The bromine atom could be used to attach catalytic moieties or to tune the material's properties for better performance in energy conversion systems. For instance, carbazole-based polymers can act as photo/electrocatalysts and energy storage materials. mdpi.com

Photocatalytic Activity Studies for Organic Reactions

There is a scarcity of available research detailing the use of this compound or its corresponding polymer, poly(this compound), as a photocatalyst for organic synthesis. While conjugated polymers are investigated for their photocatalytic potential in degrading organic dyes, specific data on the performance of this particular brominated vinylcarbazole derivative is not available.

Future Directions and Emerging Research Avenues

Rational Design Principles for Next-Generation Carbazole (B46965) Architectures

The thoughtful and predictive design of molecules is fundamental to advancing materials science. acs.org For 3-Bromo-9-vinyl-9H-carbazole, rational design principles are being employed to create new architectures with tailored electronic and photophysical properties. The inherent characteristics of the carbazole moiety, such as its high hole mobility and thermal stability, provide a robust foundation for these designs. nbinno.com

Future design strategies will likely focus on several key areas:

Enhancing Charge Transport: The design of novel carbazole derivatives will also target the improvement of charge carrier mobility. This can be achieved by creating more ordered molecular packing in the solid state or by designing copolymers that facilitate efficient charge transfer. Computational modeling will play a crucial role in predicting the charge transport properties of new designs before their synthesis.

Improving Thermal and Morphological Stability: For device longevity, the thermal and morphological stability of the materials are paramount. Rational design can lead to molecules with higher glass transition temperatures and greater resistance to crystallization, ensuring the durability of organic electronic devices.

A summary of rational design approaches is presented in the table below:

| Design Strategy | Target Property | Potential Application |

| Functionalization at 3-position | Tunable HOMO/LUMO levels, Emission color | Multi-color OLEDs, Organic Photovoltaics |

| Copolymerization | Enhanced charge transport, Film morphology | High-efficiency OLEDs, Organic Field-Effect Transistors |

| Steric hindrance introduction | Suppression of aggregation, Improved stability | Stable and efficient deep-blue OLEDs |

Integration of this compound into Multi-Component Systems and Hybrid Materials

The true potential of this compound may be fully realized when it is integrated into more complex material systems. Its vinyl group allows for polymerization, making it an excellent monomer for creating a variety of functional polymers.

Copolymers and Blends: By copolymerizing this compound with other monomers, materials with a combination of desired properties can be created. For instance, copolymerization with an electron-transporting monomer could lead to a single polymer with bipolar charge transport capabilities, simplifying device architecture. Blending polymers of this compound with other functional materials, such as quantum dots or perovskites, can lead to hybrid materials with novel synergistic properties.

Surface Modification and Interlayers: The reactivity of the bromo- and vinyl- groups can be exploited to graft these molecules onto surfaces, such as indium tin oxide (ITO) electrodes. This can improve the interface between the organic layer and the electrode, leading to more efficient charge injection and improved device performance.